
2-Cyclopenten-1-one, 3-methyl-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopenten-1-one, 3-methyl-2-propyl- is an organic compound with the molecular formula C9H14O It is a derivative of cyclopentenone, featuring a cyclopentene ring with a ketone functional group and additional methyl and propyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-propyl- can be achieved through several methods. One common approach involves the Claisen condensation of appropriate esters followed by decarboxylation and isomerization. Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance reaction rates and yields. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Cyclopenten-1-one, 3-methyl-2-propyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Cyclopentenone: A simpler analog with a similar structure but without the methyl and propyl substituents.
Cyclohexenone: A related compound with a six-membered ring instead of a five-membered ring.
Cycloheptenone: Another analog with a seven-membered ring.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-propyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These differences make it valuable for specialized applications where other cyclopentenones may not be suitable .
属性
CAS 编号 |
50397-91-6 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
3-methyl-2-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-3-4-8-7(2)5-6-9(8)10/h3-6H2,1-2H3 |
InChI 键 |
IAGSPEBQNJDWDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(CCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


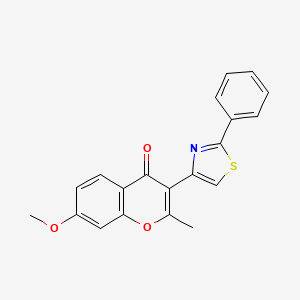
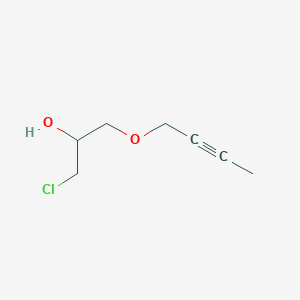
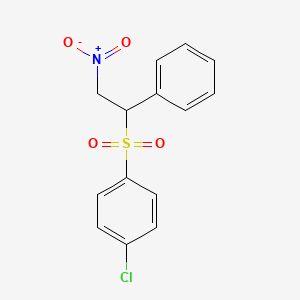
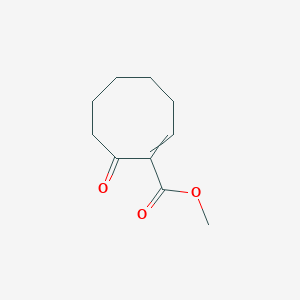
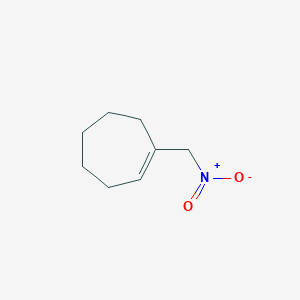
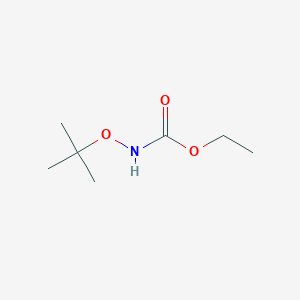

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
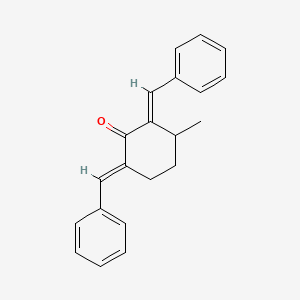
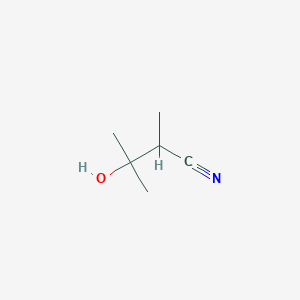

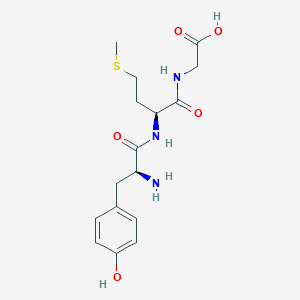
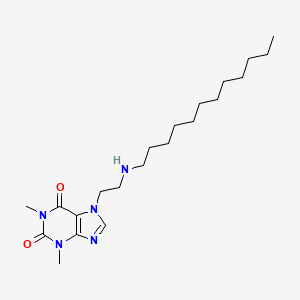
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
